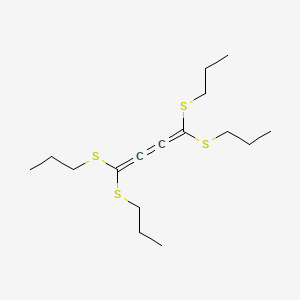
Tetrakis(propylsulfanyl)butatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(propylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four propylsulfanyl groups attached to a butatriene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(propylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The general reaction scheme is as follows:
Butatriene+4Propylthiol→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive thiol groups.
化学反応の分析
Types of Reactions: Tetrakis(propylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the propylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Propylsulfanyl derivatives.
Substitution: Various substituted butatriene derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organosulfur compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
作用機序
The mechanism by which Tetrakis(propylsulfanyl)butatriene exerts its effects is primarily through its reactive sulfur atoms. These atoms can participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of new compounds with different properties. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
類似化合物との比較
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of propylsulfanyl groups.
Tetrakis(dimethylamino)ethylene: Another organosulfur compound with different substituents.
Uniqueness: Tetrakis(propylsulfanyl)butatriene is unique due to the presence of propylsulfanyl groups, which impart specific chemical reactivity and potential applications that differ from those of similar compounds. The sulfur atoms in the propylsulfanyl groups can engage in unique chemical reactions, making this compound a valuable building block in synthetic chemistry.
特性
CAS番号 |
526208-85-5 |
|---|---|
分子式 |
C16H28S4 |
分子量 |
348.7 g/mol |
InChI |
InChI=1S/C16H28S4/c1-5-11-17-15(18-12-6-2)9-10-16(19-13-7-3)20-14-8-4/h5-8,11-14H2,1-4H3 |
InChIキー |
UUABSZYDFTYMGD-UHFFFAOYSA-N |
正規SMILES |
CCCSC(=C=C=C(SCCC)SCCC)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


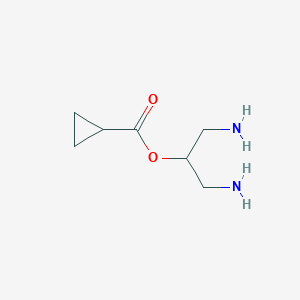
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
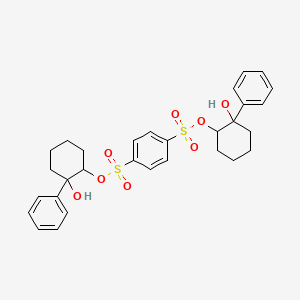
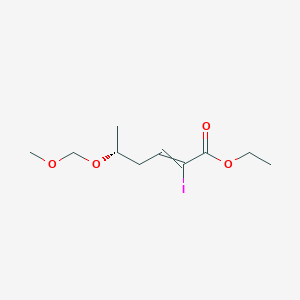
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)

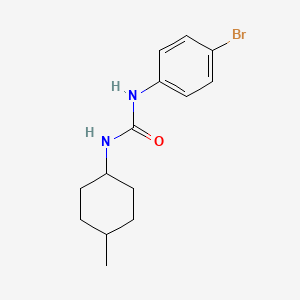
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile](/img/structure/B14211345.png)

![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)

